molecular formula C15H23NO3S B2946510 N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 881476-40-0

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2946510
CAS No.: 881476-40-0
M. Wt: 297.41
InChI Key: KRCRDZGWYGWQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a cyclohexylamine group attached to the sulfonamide nitrogen and substituents at the 2-, 4-, and 5-positions of the benzene ring: a methoxy group at position 2 and methyl groups at positions 4 and 3. This structural configuration confers distinct electronic, steric, and solubility properties, making it a compound of interest in medicinal chemistry and materials science. Its analogs vary in substituent patterns, which significantly influence reactivity, stability, and biological activity.

Properties

IUPAC Name

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-11-9-14(19-3)15(10-12(11)2)20(17,18)16-13-7-5-4-6-8-13/h9-10,13,16H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCRDZGWYGWQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name / ID Substituents (Benzene Ring) Sulfonamide Group Modifications Key Properties/Applications
Target Compound 2-methoxy, 4,5-dimethyl N-cyclohexyl High lipophilicity, potential enzyme inhibition
(E)-N-[2-(3,5-Di-tert-butyl-2-hydroxy-benzylideneamino)cyclohexyl]-4-methyl-benzenesulfonamide 4-methyl N-cyclohexyl with benzylideneamino group Crystalline stability (X-ray confirmed, R = 0.045), steric bulk from tert-butyl groups
5-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide 2-methoxy, 5-thiazolidinyl N-(4-methoxybenzyl) Enhanced electronic effects from trioxothiazolidinyl group; potential metabolic stability
NPC 12626 (2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoic acid) Phosphonoheptanoic acid backbone N/A (non-sulfonamide) Competitive NMDA receptor antagonism (ED50 = 18.1 mg/kg)
Key Observations:
  • Steric Effects : Bulky substituents (e.g., tert-butyl groups in , cyclohexyl in the target compound) reduce molecular flexibility and may hinder binding to sterically sensitive targets.
  • Heterocyclic Modifications : The trioxothiazolidinyl group in introduces a polar, rigid heterocycle, likely improving solubility and metabolic resistance compared to the target compound’s dimethyl groups.

Pharmacological Specificity

NPC 12626, a cyclohexyl-containing phosphonoheptanoic acid, exhibits NMDA receptor antagonism, but its sulfonamide analogs (e.g., ) lack this activity due to differences in hydrogen-bonding capacity and charge distribution. This underscores the critical role of functional groups (sulfonamide vs. phosphono) in target engagement.

Research Findings and Implications

Crystallographic Stability

The analog in demonstrates high crystallinity (mean σ(C–C) = 0.005 Å), attributed to its planar benzylideneamino group and tert-butyl substituents. In contrast, the target compound’s less symmetric 4,5-dimethyl groups may reduce crystalline order, impacting formulation stability.

Metabolic and Solubility Profiles

The thiazolidinyl group in introduces sulfone and ketone moieties, which may enhance aqueous solubility and resistance to cytochrome P450 oxidation compared to the target compound’s purely alkyl/methoxy substituents.

Receptor Binding Hypotheses

The cyclohexyl group in the target compound could modulate selectivity for hydrophobic binding pockets.

Biological Activity

N-cyclohexyl-2-methoxy-4,5-dimethylbenzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological mechanisms, interactions with biomolecules, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a benzene ring, which is further substituted with a methoxy group and two methyl groups. The cyclohexyl group enhances its solubility and reactivity, making it suitable for various biological investigations.

Structural Formula

C14H19NO3S\text{C}_{14}\text{H}_{19}\text{N}\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to various biochemical effects. The precise mechanisms are still under investigation, but preliminary studies suggest that the compound can bind to enzymes or receptors involved in critical cellular pathways.

Biological Activities

  • Antiproliferative Effects :
    • Research indicates that this compound exhibits antiproliferative activity against certain cancer cell lines. For example, it has shown selective activity against the MCF-7 breast cancer cell line with an IC50 value indicating effective inhibition of cell growth .
  • Antioxidative Properties :
    • The compound has demonstrated antioxidative activity in various assays, suggesting its potential to mitigate oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases .
  • Enzyme Inhibition :
    • Preliminary studies have indicated that this compound may inhibit specific enzymes involved in inflammatory processes. Such inhibition could be beneficial in treating conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-cyclohexyl-5-methoxy-2,4-dimethylbenzenesulfonamideStructureModerate antiproliferative effects
N-cyclohexyl-2-methoxy-N,5-dimethylbenzenesulfonamideStructureAntioxidative properties

This compound is unique due to its specific substitution pattern on the benzenesulfonamide core, which imparts distinct chemical and biological properties compared to similar compounds.

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various benzenesulfonamides, this compound was found to inhibit MCF-7 cells effectively (IC50 = 3.1 µM). This suggests its potential as a therapeutic agent for breast cancer treatment .

Study 2: Antioxidative Capacity

A comparative analysis of antioxidative activities revealed that this compound outperformed standard antioxidants like BHT in several assays. This finding highlights its potential utility in formulations aimed at reducing oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.